sodium;(2S)-2-hydroxy(1,2,3-13C3)propanoate
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Overview
Description
Sodium L-lactate-13C3 solution, also known as L-lactic acid-13C3 sodium salt solution, is an isotopic analogue of sodium L-lactate. This compound is characterized by the presence of three carbon-13 isotopes, making it a valuable tool in various scientific research applications. The molecular formula of Sodium L-lactate-13C3 is 13CH313CH(OH)13CO2Na, and it has a molecular weight of 115.04 g/mol .
Mechanism of Action
Target of Action
Sodium L-lactate-13C3 is an isotopic analogue of sodium L-lactate . It primarily targets the metabolic pathways of lactate in the body, specifically the NAD redox metabolism . This compound plays a crucial role in the study of lactate levels, which can aid in the development of new cancer immunotherapies and therapeutic immunosuppression .
Mode of Action
Sodium L-lactate-13C3 interacts with its targets by participating in the metabolic processes. It is used as an internal standard for the quantitative determination of blood lactate and pyruvate . The compound’s interaction with its targets leads to changes in the concentration of these metabolites, which can be measured using techniques such as LC-MS/MS .
Biochemical Pathways
The compound affects the lactate and pyruvate metabolic pathways. It is used to study the metabolism of NAD redox or lactate levels . The downstream effects of these pathways can influence the development of novel immunotherapies in cancer and therapeutic immunosuppression .
Pharmacokinetics
Sodium L-lactate is known to be produced by cells during anaerobic glycolysis or proliferation .
Result of Action
The molecular and cellular effects of Sodium L-lactate-13C3’s action are primarily observed in the changes in lactate and pyruvate levels in the blood. These changes can be quantitatively determined using filter-paper dried blood spots followed by LC-MS/MS . Additionally, it can also be used to study the metabolism of NAD redox or lactate levels .
Biochemical Analysis
Biochemical Properties
Sodium L-lactate-13C3 solution plays a significant role in biochemical reactions. It can be used to study the metabolism of NAD redox metabolism or lactate levels . This product interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its function.
Cellular Effects
Sodium L-lactate-13C3 solution has diverse effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Sodium L-lactate-13C3 solution involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Sodium L-lactate-13C3 solution may change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of Sodium L-lactate-13C3 solution vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
Sodium L-lactate-13C3 solution is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Sodium L-lactate-13C3 solution is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation.
Subcellular Localization
The subcellular localization of Sodium L-lactate-13C3 solution and any effects on its activity or function are important aspects of its biochemistry . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium L-lactate-13C3 solution is synthesized by incorporating carbon-13 isotopes into the lactic acid molecule. The process typically involves the fermentation of glucose-13C6 using lactic acid bacteria, followed by the neutralization of the resulting L-lactic acid-13C3 with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of Sodium L-lactate-13C3 solution follows a similar approach but on a larger scale. The fermentation process is optimized to maximize the yield of L-lactic acid-13C3, and the subsequent neutralization step is carefully controlled to ensure high purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Sodium L-lactate-13C3 solution undergoes various chemical reactions, including:
Oxidation: Sodium L-lactate-13C3 can be oxidized to pyruvate-13C3 using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced back to L-lactic acid-13C3 using reducing agents like sodium borohydride.
Substitution: The hydroxyl group in Sodium L-lactate-13C3 can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild acidic conditions.
Substitution: Various nucleophiles, catalysts, and solvents depending on the desired substitution.
Major Products Formed
Oxidation: Pyruvate-13C3
Reduction: L-lactic acid-13C3
Substitution: Various substituted lactate derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium L-lactate-13C3 solution has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Sodium L-lactate-13C3 solution is unique due to its isotopic labeling with carbon-13. Similar compounds include:
Sodium L-lactate-3-13C solution: Labeled with a single carbon-13 isotope at the third carbon position.
Sodium L-lactate-2-13C solution: Labeled with a single carbon-13 isotope at the second carbon position.
Sodium L-lactate-3,3,3-d3 solution: Labeled with deuterium (hydrogen-2) isotopes at the third carbon position.
These similar compounds are used for different types of metabolic studies and provide insights into various aspects of cellular metabolism. Sodium L-lactate-13C3 solution is particularly valuable for comprehensive metabolic tracing due to its multiple carbon-13 labels .
Properties
CAS No. |
201595-71-3 |
---|---|
Molecular Formula |
C3H6NaO3 |
Molecular Weight |
116.046 g/mol |
IUPAC Name |
sodium;(2S)-2-hydroxy(1,2,3-13C3)propanoate |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m0./s1/i1+1,2+1,3+1; |
InChI Key |
ZZUUMCMLIPRDPI-USULVYIHSA-N |
SMILES |
CC(C(=O)[O-])O.[Na+] |
Isomeric SMILES |
[13CH3][13C@@H]([13C](=O)O)O.[Na] |
Canonical SMILES |
CC(C(=O)O)O.[Na] |
Synonyms |
(2S)-2-Hydroxy-propanoic Acid-13C3 Sodium Salt; (+)-Lactic Acid-13C3 Sodium Salt; (S)-(+)-Lactic Acid-13C3 Sodium Salt; (S)-2-Hydroxypropanoic Acid-13C3 Sodium Salt; (S)-2-Hydroxypropionic Acid-13C3 Sodium Salt; (S)-Lactic Acid-13C3 Sodium Salt; Espi |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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